molecular formula C18H20O6 B4233842 4-(methoxycarbonyl)phenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate

4-(methoxycarbonyl)phenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B4233842
M. Wt: 332.3 g/mol
InChI Key: HNVWKUVHPFSVSU-UHFFFAOYSA-N
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Description

4-(methoxycarbonyl)phenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate is a complex organic compound featuring a bicyclic structure with multiple functional groups. It serves as an important building block in organic synthesis and displays unique reactivity and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods to synthesize 4-(methoxycarbonyl)phenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate involves the Diels-Alder reaction. This process typically involves cyclopentadiene and methyl acrylate as reactants, forming an intermediate. This intermediate is then subjected to further functionalization reactions to introduce the methoxycarbonylphenyl group and additional modifications.

Industrial Production Methods

The industrial production often mirrors the synthetic routes used in laboratory settings but is scaled up to accommodate higher yields. Stringent control of reaction conditions like temperature, pressure, and catalysts are necessary to maintain efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

4-(methoxycarbonyl)phenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate undergoes several types of reactions:

  • Oxidation: : Can be oxidized to form various carboxylic acids and ketones.

  • Reduction: : Reduction may lead to the formation of alcohol derivatives.

  • Substitution: : Typical substitution reactions include nucleophilic attacks on the carbonyl carbon.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminium hydride for reduction. Acidic or basic conditions may also be employed depending on the desired reaction.

Major Products

The major products from these reactions often involve transformations at the bicyclic core, producing derivatives like carboxylic acids, ketones, and alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is utilized as a precursor for more complex molecules. It serves as a key intermediate in the synthesis of pharmaceuticals and polymers.

Biology

In biology, derivatives of this compound are explored for their potential biological activities, including enzyme inhibition and receptor binding studies.

Medicine

In the medicinal field, this compound and its derivatives are investigated for potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry

Industrially, it is used in the production of advanced materials and polymers due to its rigid bicyclic structure, contributing to the strength and durability of the resulting products.

Mechanism of Action

The mechanism by which 4-(methoxycarbonyl)phenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate exerts its effects depends largely on its interaction with molecular targets such as enzymes and receptors. The compound's structure allows for specific binding interactions, often modulating biological pathways.

Comparison with Similar Compounds

When compared to similar bicyclic compounds, 4-(methoxycarbonyl)phenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate stands out due to its functionalized phenyl group and ester linkage, which confer unique reactivity and application potential.

  • Similar Compounds

    • 4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid

    • Phenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate

    • Methyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate

This compound's structural diversity and functionalization make it a versatile tool in scientific research and industrial applications. Happy to dive deeper into any specific area or answer more questions!

Properties

IUPAC Name

(4-methoxycarbonylphenyl) 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O6/c1-16(2)17(3)9-10-18(16,24-14(17)20)15(21)23-12-7-5-11(6-8-12)13(19)22-4/h5-8H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVWKUVHPFSVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)OC3=CC=C(C=C3)C(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(methoxycarbonyl)phenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate
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4-(methoxycarbonyl)phenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate
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4-(methoxycarbonyl)phenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate
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4-(methoxycarbonyl)phenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate
Reactant of Route 5
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4-(methoxycarbonyl)phenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate
Reactant of Route 6
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4-(methoxycarbonyl)phenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate

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